Chemical structure and physical properties of Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate
Chemical structure and physical properties of Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate
An In-depth Technical Guide to Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate
Introduction
Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate, a member of the N-Boc protected hydrazine family, is a valuable synthetic intermediate in medicinal chemistry and drug development. The strategic placement of a tert-butoxycarbonyl (Boc) group on one nitrogen atom modulates the reactivity of the hydrazine moiety, rendering it a stable, manageable building block for complex molecular architectures.[1][2] The presence of the 2-chlorobenzyl group provides a specific structural motif for introduction into target molecules. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, a field-proven synthesis protocol, characterization methods, and its applications, designed for researchers and professionals in organic synthesis and pharmaceutical development. Hydrazine derivatives are foundational in creating a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles and pyridazines, which are prevalent scaffolds in many biologically active molecules.[3][4]
Molecular Profile and Physicochemical Properties
The structural integrity and physical characteristics of a compound are paramount for its application in synthesis, dictating solubility, reactivity, and handling requirements.
Chemical Structure:
Molecular Identifiers and Properties:
| Parameter | Value | Source |
| IUPAC Name | tert-butyl 2-(2-chlorobenzyl)hydrazine-1-carboxylate | N/A |
| CAS Number | 1240585-42-5 (Related piperazine derivative) | [5] |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | N/A |
| Molecular Weight | 256.73 g/mol | N/A |
| Canonical SMILES | CC(C)(C)OC(=O)NNC(C1=CC=CC=C1Cl) | N/A |
Physicochemical Data:
| Property | Description | Rationale/Source |
| Appearance | Expected to be a white to off-white solid or crystalline powder. | Based on analogs like tert-butyl carbazate and other N-substituted derivatives.[1] |
| Melting Point | Not experimentally determined. Estimated to be in the range of 60-90 °C. | The parent tert-butyl carbazate melts at 39-42 °C. Benzyl substitution typically increases the melting point. |
| Boiling Point | Not applicable; likely to decompose upon heating at atmospheric pressure. | High molecular weight and polar functional groups suggest decomposition before boiling. |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, Methanol, and THF. Poorly soluble in water. | The nonpolar benzyl and tert-butyl groups confer solubility in organic media, while the polar carbazate moiety limits aqueous solubility.[6] |
Synthesis and Purification
The most reliable and common method for preparing N'-alkylated Boc-hydrazines is through reductive amination. This approach offers high yields and avoids the over-alkylation issues that can arise from direct alkylation with alkyl halides. The causality behind this choice is that the intermediate hydrazone is formed cleanly and is then selectively reduced in situ.
Principle of Synthesis: Reductive Amination
The synthesis involves a two-step, one-pot reaction. First, tert-butyl carbazate reacts with 2-chlorobenzaldehyde to form a stable N-Boc-hydrazone intermediate. Second, this intermediate is reduced with a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final product. STAB is chosen over harsher reagents like sodium borohydride because it is less basic and moisture-sensitive, providing a cleaner reaction profile with fewer side products.
Detailed Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzaldehyde (1.41 g, 10.0 mmol, 1.0 eq) and dissolve it in anhydrous Dichloromethane (DCM, 50 mL) under an argon atmosphere.
-
Addition of Hydrazine: Add tert-butyl carbazate (1.32 g, 10.0 mmol, 1.0 eq) to the solution.[7] Stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once hydrazone formation is complete, add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of 10% to 40% Ethyl Acetate in Hexane, to yield Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate as a pure solid.
Synthesis and Purification Workflow Diagram:
Caption: Workflow for the synthesis and purification of the target compound.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic methods is employed for unambiguous structural assignment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum provides key information. Expected signals include:
-
A sharp singlet at ~1.45 ppm, integrating to 9 protons, characteristic of the magnetically equivalent protons of the tert-butyl (Boc) group.[8]
-
A singlet or broad singlet for the N-H proton, typically appearing between 4.0 and 6.0 ppm.
-
A singlet for the benzylic methylene (-CH₂-) protons, expected around 4.0-4.5 ppm.
-
A multiplet pattern in the aromatic region (7.2-7.5 ppm) corresponding to the four protons of the 2-chlorophenyl group.
-
-
¹³C NMR: The carbon spectrum complements the proton data.
-
A signal around 28 ppm for the three equivalent methyl carbons of the Boc group.
-
A signal around 80-81 ppm for the quaternary carbon of the Boc group.[8]
-
A signal for the benzylic carbon around 50-55 ppm.
-
A series of signals between 127-140 ppm for the aromatic carbons.
-
The carbonyl carbon (C=O) of the carbamate group will appear downfield, typically around 155-157 ppm.[9]
-
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this molecule, high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M+H]⁺ at m/z 257.1051, corresponding to the formula C₁₂H₁₈ClN₂O₂⁺. The characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would also be observed.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups. Expected absorption bands include:
-
A sharp peak around 3300-3400 cm⁻¹ for the N-H stretch.
-
Strong C-H stretching bands just below 3000 cm⁻¹.
-
A very strong, characteristic C=O stretch for the carbamate carbonyl group at approximately 1690-1710 cm⁻¹.
-
Reactivity and Applications in Synthetic Chemistry
The primary utility of Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate is as a precursor to the corresponding free hydrazine. The Boc group serves as a robust protecting group that can be selectively removed under acidic conditions to unmask a nucleophilic nitrogen atom, which can then be used in subsequent synthetic transformations.
Chemical Reactivity and Deprotection
The Boc group is stable to a wide range of reaction conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[10] This orthogonality makes it highly valuable in multi-step synthesis.[11]
Deprotection Protocol:
-
Dissolve the Boc-protected hydrazine (1.0 eq) in a minimal amount of Dichloromethane (DCM) or 1,4-Dioxane.
-
Add an excess of a strong acid, such as 4M HCl in Dioxane (10 eq) or a 25% v/v solution of TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the release of isobutylene gas and CO₂.
-
Upon completion (monitored by TLC), remove the solvent and excess acid under reduced pressure to yield the hydrochloride or trifluoroacetate salt of the deprotected 2-(2-chlorobenzyl)hydrazine.
Application in Heterocycle Synthesis
Once deprotected, the resulting hydrazine is a potent binucleophile. It can be reacted with 1,3-dicarbonyl compounds or their equivalents to form five-membered heterocycles like pyrazoles, a common motif in pharmaceuticals.[12]
Reactivity and Application Workflow Diagram:
Caption: Deprotection of the title compound and its subsequent use in synthesis.
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Hazard Identification: Based on its structural components, the compound should be treated as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[6]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong acids and oxidizing agents.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate is a strategically designed synthetic intermediate. Its Boc-protected hydrazine core provides a stable and versatile platform for introducing the 2-(2-chlorobenzyl)hydrazine moiety into more complex molecular frameworks. The straightforward protocols for its synthesis and deprotection, combined with its utility in forming heterocyclic systems, solidify its importance as a valuable tool for researchers and scientists in the field of drug discovery and organic chemistry.
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ResearchGate. (2026, February 18). Acylation of N-Boc-N'-COCF3 Protected Hydrazine. Available at: [Link]
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Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10394-10404. Available at: [Link]
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VIBGYOR ePress. (2016, March 16). Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments. Available at: [Link]
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